4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride
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Overview
Description
4-(2,2,2-Trifluoroacetyl)benzene-1-sulfonyl fluoride is an organic compound that features both trifluoromethyl and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroacetyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Palladium complexes for coupling reactions
Solvents: Acetonitrile, dichloromethane
Conditions: Inert atmosphere, controlled temperature
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
4-(2,2,2-Trifluoroacetyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride involves the covalent modification of target molecules. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine or cysteine, leading to the formation of a stable sulfonyl enzyme derivative. This modification can inhibit the activity of enzymes by blocking their active sites .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
- α,α,α-Trifluoro-p-toluenesulfonyl chloride
Uniqueness
The trifluoroacetyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-(2,2,2-trifluoroacetyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3S/c9-8(10,11)7(13)5-1-3-6(4-2-5)16(12,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFJNRCCUOILOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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